molecular formula C7H15NO2 B1320842 2-(4-Methylmorpholin-2-yl)ethanol CAS No. 959238-42-7

2-(4-Methylmorpholin-2-yl)ethanol

Cat. No. B1320842
M. Wt: 145.2 g/mol
InChI Key: KMNCMJBGDUZKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylmorpholin-2-yl)ethanol is a chemical compound that is structurally related to morpholine and ethanol. It is not directly discussed in the provided papers, but its structure suggests that it is a secondary alcohol with a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The methyl group attached to the morpholine ring indicates a substitution that could affect the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, an efficient synthetic method for the preparation of 2-[(2R)-arylmorpholin-2-yl]ethanol, a key intermediate of neurokinin receptor antagonists, was developed using catalytic asymmetric cyanosilylation of a ketone . Another study reported the synthesis of enantiomerically pure 2-[(2R)-arylmorpholin-2-yl]ethanols, which are also key intermediates of tachykinin receptor antagonists, using Sharpless catalytic asymmetric dihydroxylation and the Mitsunobu reaction . These methods highlight the importance of stereochemistry in the synthesis of morpholine derivatives and could potentially be adapted for the synthesis of 2-(4-Methylmorpholin-2-yl)ethanol.

Molecular Structure Analysis

The molecular structure of 2-(4-Methylmorpholin-2-yl)ethanol would include a morpholine ring, which is known for its versatility in chemical synthesis due to the presence of both nitrogen and oxygen atoms that can participate in various chemical reactions. The presence of a methyl group on the morpholine ring could influence the electronic distribution and steric hindrance, affecting the reactivity of the compound.

Chemical Reactions Analysis

While the specific chemical reactions of 2-(4-Methylmorpholin-2-yl)ethanol are not detailed in the provided papers, the structure suggests that it could undergo reactions typical of secondary alcohols, such as oxidation to form ketones or substitution to form ethers. The morpholine ring could also engage in reactions such as alkylation, acylation, and ring-opening, depending on the reaction conditions and the presence of suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methylmorpholin-2-yl)ethanol can be inferred from related compounds. For example, 2-(4-methylphenoxy)ethanol, which is a member of the fragrance structural group Aryl Alkyl Alcohols, has been reviewed for its toxicology and dermatology profile, including physical properties, acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization data . Although the exact properties of 2-(4-Methylmorpholin-2-yl)ethanol are not provided, it is likely to share some characteristics with other Aryl Alkyl Alcohols due to the presence of the alcohol functional group.

Scientific Research Applications

  • Condensation Agent in Organic Synthesis

    • 2-(4-Methylmorpholin-2-yl)ethanol derivatives, like 4-methylmorpholinium chloride, are used as condensing agents in organic synthesis. They facilitate the formation of amides and esters from carboxylic acids and amines, offering practical benefits due to their efficiency under atmospheric conditions and easy removal of by-products (Kunishima et al., 1999).
  • Synthesis of Neurokinin Receptor Antagonists

    • This compound is key in the synthesis of neurokinin receptor antagonists, a class of drugs used for treating neurological disorders. Techniques like catalytic asymmetric cyanosilylation of ketones are employed to achieve the necessary stereochemistry in these syntheses (Takamura et al., 2003).
  • Protecting Group for Carboxylic Acids in Polymer Chemistry

    • In polymer chemistry, derivatives like 2-(pyridin-2-yl)ethanol, a relative of 2-(4-Methylmorpholin-2-yl)ethanol, serve as protecting groups for carboxylic acids. They offer selective removal and resistance to certain conditions, playing a crucial role in the synthesis of polymers like poly(methacrylic acid) (Elladiou & Patrickios, 2012).
  • Component in Density and Volume Studies of Organic Mixtures

    • The density and excess molar volumes of binary mixtures containing N-methylmorpholine, a related compound, have been studied. Understanding these properties is crucial in the chemical industry for designing processes and materials (Awwad, 2008).
  • Intermediate in Tachykinin Receptor Antagonist Synthesis

    • Similar to neurokinin receptor antagonists, this compound also serves as a key intermediate in synthesizing tachykinin receptor antagonists, used for treating a variety of medical conditions (Nishi et al., 1998).
  • Agricultural and Medicinal Chemistry Applications

    • Certain derivatives of 2-(4-Methylmorpholin-2-yl)ethanol, like 2-(1H-1,2,4-triazol-1-yl)ethanols, are significant in agricultural and medicinal chemistry for their herbicidal and antifungal activities. Their synthesis methods have been extensively studied to increase diversity and yield (Lassalas et al., 2017).

Safety And Hazards

The product comes with a GHS05 pictogram, indicating that it can cause eye damage . The hazard statements include H318, which means it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As “2-(4-Methylmorpholin-2-yl)ethanol” is a unique chemical provided for early discovery research , its future directions are likely to be determined by the outcomes of this research. It’s possible that as more research is conducted, new applications and uses for this chemical could be discovered.

properties

IUPAC Name

2-(4-methylmorpholin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNCMJBGDUZKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612160
Record name 2-(4-Methylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylmorpholin-2-yl)ethanol

CAS RN

959238-42-7
Record name 2-(4-Methylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 959238-42-7
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